![molecular formula C23H20F3N3O4S B296968 N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B296968.png)
N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, also known as NSC-732208, is a chemical compound that has been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is believed to exert its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including many that are important for cancer cell growth and survival. By inhibiting HSP90, N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide disrupts the function of these client proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including HSP90, as well as to modulate the expression of genes involved in cancer cell growth and survival. It has also been shown to induce oxidative stress and DNA damage in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, with many published studies on its anti-cancer effects. However, there are also some limitations to its use in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain assays. It also has relatively low potency compared to other HSP90 inhibitors.
Direcciones Futuras
There are several future directions for the study of N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide. One potential direction is to investigate its use in combination with other anti-cancer agents, such as chemotherapy drugs or other HSP90 inhibitors. Another direction is to investigate its use in animal models of cancer, to determine its efficacy and potential side effects in vivo. Finally, there is a need for further studies to elucidate the exact mechanism of action of N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, as well as to optimize its potency and solubility for use in future experiments.
Conclusion:
In conclusion, N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is a chemical compound that has shown promise as a potential anti-cancer agent. It inhibits the activity of HSP90, leading to cancer cell death, and has been extensively studied for its biochemical and physiological effects. While it has some advantages and limitations for lab experiments, there are several future directions for its study that could lead to its potential use in cancer treatment.
Métodos De Síntesis
N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide can be synthesized using a multistep process that involves the reaction of 4-acetylaniline with 2-chloro-N-(phenylsulfonyl)aniline, followed by the reaction of the resulting intermediate with 3-(trifluoromethyl)aniline. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Fórmula molecular |
C23H20F3N3O4S |
|---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetamide |
InChI |
InChI=1S/C23H20F3N3O4S/c1-16(30)27-18-10-12-19(13-11-18)28-22(31)15-29(34(32,33)21-8-3-2-4-9-21)20-7-5-6-17(14-20)23(24,25)26/h2-14H,15H2,1H3,(H,27,30)(H,28,31) |
Clave InChI |
CDWHRVGMQGOYPL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,3-Dichloro-4-methoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B296885.png)
![N-[1,1'-biphenyl]-2-yl-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296886.png)
![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B296889.png)
![N-(2-chlorobenzyl)-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296892.png)
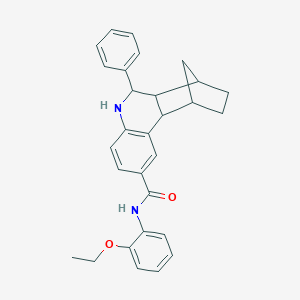
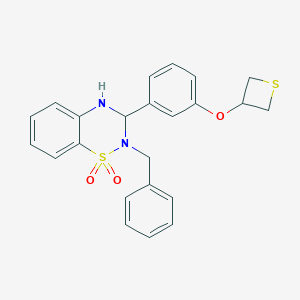
![N-butyl-2-[3,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B296897.png)
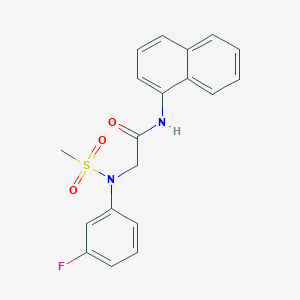
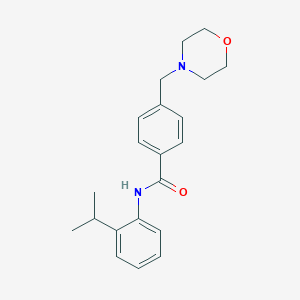
![2-[4-ethoxy(phenylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296900.png)
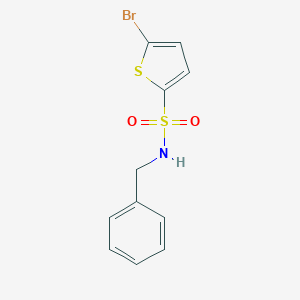
![N-(biphenyl-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B296906.png)
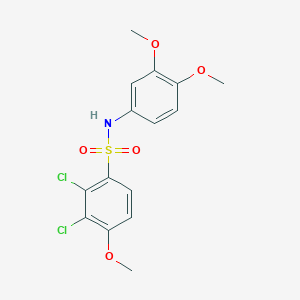
![2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296908.png)